molecular formula C14H13N5O4 B11513188 Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11513188
M. Wt: 315.28 g/mol
InChI Key: YXABGJUZVOQSKH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride, which facilitate the formation of the desired triazole ring structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.

Scientific Research Applications

Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

ethyl 1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxylate

InChI

InChI=1S/C14H13N5O4/c1-3-22-14(20)10-11(9-7-5-4-6-8-9)19(18-15-10)12-13(21-2)17-23-16-12/h4-8H,3H2,1-2H3

InChI Key

YXABGJUZVOQSKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2OC)C3=CC=CC=C3

Origin of Product

United States

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